molecular formula C20H20N4O3 B7718939 N-(4-acetamidophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(4-acetamidophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7718939
M. Wt: 364.4 g/mol
InChI Key: ILHGUTUTSKQWBB-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as APB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. APB is a synthetic compound that was first synthesized in the 1990s and has since been used in various laboratory experiments to investigate its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its ability to selectively block the function of mGluR6 receptors, which are expressed on ON-bipolar cells in the retina. By blocking the function of mGluR6 receptors, this compound prevents the depolarization of ON-bipolar cells in response to light, effectively blocking the transmission of visual signals from photoreceptor cells to ganglion cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to block the function of mGluR6 receptors on ON-bipolar cells. This results in a reduction in the transmission of visual signals from photoreceptor cells to ganglion cells, which can lead to changes in visual processing and perception.

Advantages and Limitations for Lab Experiments

N-(4-acetamidophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages as a tool for studying the function of the visual system. Its ability to selectively block the function of ON-bipolar cells allows researchers to investigate the role of these cells in visual processing and perception. However, the use of this compound in laboratory experiments is limited by its complex synthesis process and the need for specialized equipment and expertise.

Future Directions

There are several directions for future research on N-(4-acetamidophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and its potential applications in the field of neuroscience. These include investigating the effects of this compound on other types of neurons in the retina and brain, exploring the potential therapeutic applications of this compound for the treatment of visual disorders, and developing new methods for synthesizing and delivering this compound to target cells in vivo.
In conclusion, this compound, or this compound, is a synthetic compound that has gained attention in scientific research for its potential applications in the field of neuroscience. This compound has been used to selectively block the function of ON-bipolar cells in the retina, allowing researchers to investigate the role of these cells in visual processing and perception. While the use of this compound in laboratory experiments is limited by its complex synthesis process and the need for specialized equipment and expertise, there are several directions for future research on this compound and its potential applications in the field of neuroscience.

Synthesis Methods

N-(4-acetamidophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multi-step process that involves the condensation of 4-acetamidobenzoic acid with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the reduction of the resulting intermediate to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(4-acetamidophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been used in scientific research to investigate its potential as a tool for studying the function of the visual system. Specifically, this compound has been used to selectively block the function of ON-bipolar cells in the retina, which are responsible for transmitting visual signals from photoreceptor cells to ganglion cells. By blocking the function of ON-bipolar cells, researchers can investigate the role of these cells in visual processing and perception.

properties

IUPAC Name

N-(4-acetamidophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14(25)21-16-10-12-17(13-11-16)22-18(26)8-5-9-19-23-20(24-27-19)15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHGUTUTSKQWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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